![molecular formula C22H22N4O4 B2892318 N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1207036-67-6](/img/structure/B2892318.png)

N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

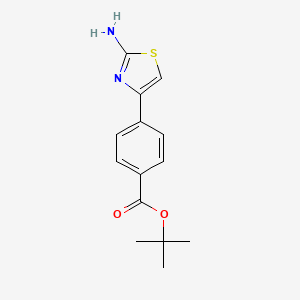

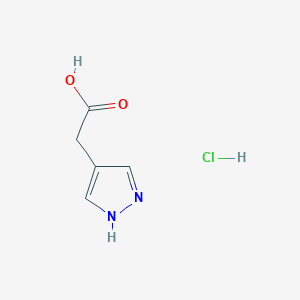

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H22N4O4. Detailed structural analysis would require more specific information or computational chemistry tools.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole-based compounds are important in the synthesis of various heterocyclic compounds . A regioselective Sonogashira cyclization reaction was carried out in the presence of CuI as catalyst and 2,2′-(1 E,1′ E)-(1 R,2 R)cyclohexane-1,2-diylbis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)diphenol as ligand to obtain benzyl-3-(indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones .Scientific Research Applications

Synthesis and Chemical Properties

- N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is involved in the synthesis of herbicidal compounds. A study described the synthesis of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings, highlighting its potential in agriculture (Liu & Shi, 2014).

- This compound has been used in the direct transformation of N,N-dimethylformamide to -CN, indicating its role in creating aryl nitriles via palladium-catalyzed cyanation of heteroarenes (Ding & Jiao, 2011).

Biological and Pharmacological Activity

- It has been explored for its antitumor activity. The synthesis and antitumor activity of similar compounds were studied, providing insights into potential therapeutic applications (Grivsky et al., 1980).

- Additionally, hybrid compounds derived from this compound have been synthesized as potential new anticonvulsant agents, joining chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).

Crystal Structure and Herbicidal Activity

- The crystal structure and herbicidal activity of related compounds were analyzed, providing a deeper understanding of its properties and potential applications in agriculture (Liu et al., 2008).

Synthesis and Applications in Organic Chemistry

- Reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives, further illustrate its versatility in organic synthesis (Shestakov et al., 2009).

- The compound has been used in the synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines via copper-catalyzed C–N coupling and cyclization, showcasing its role in the development of novel chemical entities (Dao et al., 2017).

Safety and Hazards

The specific safety and hazards related to this compound are not provided in the available resources. It’s important to note that this product is intended for research use only and is not intended for human or veterinary use.

Future Directions

Indole-based compounds, which include this compound, have seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests potential future directions in the research and development of new heterocycles with chemical and biomedical relevance.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have broad-spectrum biological activities , suggesting that they could potentially affect a variety of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have a variety of molecular and cellular effects.

properties

IUPAC Name |

N-benzyl-3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-29-17-10-15-16(11-18(17)30-2)25-21-20(15)24-13-26(22(21)28)9-8-19(27)23-12-14-6-4-3-5-7-14/h3-7,10-11,13,25H,8-9,12H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRFMWVDQIWFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2892240.png)

![5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2892244.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2892245.png)

![2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2892253.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)